N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride
Description
N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride is a synthetic small molecule featuring a benzothiazole core fused with a pyrazole-carboxamide scaffold. Its structure includes:
- Benzo[d]thiazole ring: Substituted with a methoxy group at position 4 and a methyl group at position 7, enhancing electron density and steric bulk.
- Pyrazole ring: 1,3-dimethyl substitution stabilizes the heterocycle and modulates lipophilicity.
- Carboxamide linker: Connects the pyrazole to a dimethylaminoethyl side chain, which is protonated as a hydrochloride salt to improve solubility .
This compound’s design aligns with kinase inhibitor frameworks, where benzothiazole and pyrazole moieties are common pharmacophores for targeting ATP-binding domains. However, its exact biological targets and pharmacokinetic data remain unreported in publicly available literature.
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2,5-dimethylpyrazole-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O2S.ClH/c1-12-7-8-15(26-6)16-17(12)27-19(20-16)24(10-9-22(3)4)18(25)14-11-13(2)21-23(14)5;/h7-8,11H,9-10H2,1-6H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOACMWCGBUSNAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N(CCN(C)C)C(=O)C3=CC(=NN3C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride is a synthetic compound with potential therapeutic applications, particularly in oncology and antifungal treatments. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
The compound's chemical structure reveals significant functional groups that contribute to its biological activity. Its molecular formula is with a molecular weight of approximately 457.0 g/mol. The presence of the dimethylamino group and the methoxy-substituted benzo[d]thiazole moiety are particularly noteworthy as they may enhance the compound's interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C18H22ClN4O4S |
| Molecular Weight | 457.0 g/mol |
| CAS Number | 1219217-93-2 |
| Solubility | Not specified |
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives of pyrazole have been shown to possess cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxic Effects
In a study evaluating the cytotoxicity of related compounds against glioma cells, one derivative demonstrated an IC50 value of 5.13 µM, indicating potent activity compared to the standard drug 5-FU (IC50 = 8.34 µM) . The mechanism involved apoptosis induction and cell cycle arrest predominantly in the G0/G1 phase.
Antifungal Activity
The compound has also been evaluated for its antifungal properties. Research indicates that modifications in the structure can enhance antifungal efficacy against pathogens like Fusarium oxysporum.
Table 2: Antifungal Activity Data
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| N-(2-(dimethylamino)ethyl)... | 12.5 | Fusarium oxysporum |
| Control (Miconazole) | 25 | Fusarium oxysporum |
The presence of specific substituents, such as methoxy and thiol groups, has been correlated with increased antifungal activity, suggesting a structure-activity relationship that merits further investigation .
The biological mechanisms underlying the activity of this compound involve interactions with cellular pathways crucial for tumor growth and fungal metabolism. The presence of heterocyclic rings may facilitate binding to target enzymes or receptors involved in these processes.
Proposed Mechanisms
- Inhibition of Cell Proliferation : The compound likely interferes with cell cycle progression, leading to apoptosis in cancer cells.
- Disruption of Fungal Cell Integrity : It may alter membrane permeability or inhibit critical enzymatic functions in fungal cells.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Functional Group Impact on Properties
Substituent Effects on Solubility: The target compound’s dimethylaminoethyl-HCl group enhances aqueous solubility compared to neutral pyrazole-carboxamides (e.g., compound 3a in Table 1) . Fluorine or chlorine substituents (e.g., compound 3d in ) increase lipophilicity but reduce melting points (mp 181–183°C vs. 133–135°C for 3a) .
Heterocycle Influence on Bioactivity :
- Pyrazole-carboxamides (e.g., 3a–3p in ) exhibit moderate yields (62–71%) and stability, but lack kinase-targeting motifs like the pyrimidine-piperazinyl group in Dasatinib .
- The benzo[d]thiazole core in the target compound may mimic Dasatinib’s thiazole moiety but with altered selectivity due to methoxy/methyl substitutions .
Synthetic Complexity :
- The target compound requires multi-step synthesis involving carboxamide coupling and salt formation, similar to Dasatinib’s preparation (e.g., PMB protection/deprotection in ) .
- In contrast, simpler pyrazole derivatives (e.g., 3a–3p) are synthesized via EDCI/HOBt-mediated coupling with fewer purification steps .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride?
- Methodological Answer : Synthesis typically involves multi-step reactions, including coupling of the pyrazole-carboxamide core with substituted benzo[d]thiazol-2-amine derivatives. Key steps include:
- Amide bond formation : Use coupling agents like EDCI/HOBt in DMF under inert conditions (e.g., nitrogen atmosphere) to minimize side reactions .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol to achieve >95% purity .
- Challenges : Control reaction temperature (<40°C) to prevent decomposition of the dimethylaminoethyl moiety.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : Use - and -NMR in CDCl₃ or DMSO-d₆ to confirm substituent positions (e.g., methoxy at δ 3.8 ppm, dimethylaminoethyl protons at δ 2.2–2.6 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .
- IR : Confirm carbonyl (C=O) stretches at ~1650 cm⁻¹ and benzo[d]thiazole ring vibrations .
Q. How do solubility properties impact experimental design for in vitro assays?
- Methodological Answer :
- Solvent selection : The compound is sparingly soluble in water but dissolves in DMSO (50 mg/mL). Prepare stock solutions in DMSO and dilute in PBS (<1% DMSO final) for cell-based assays to avoid cytotoxicity .
- Stability : Monitor pH-dependent degradation (stable at pH 6–8) using HPLC with a C18 column and UV detection at 254 nm .
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound’s bioactivity?
- Methodological Answer :
- Docking studies : Use software like AutoDock Vina to predict binding affinity to target proteins (e.g., kinase domains). Focus on the benzo[d]thiazole moiety’s π-π stacking interactions .
- MD simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-protein complexes, analyzing RMSD and hydrogen bonding patterns .
Q. How should researchers address contradictory data in biological activity studies (e.g., antimicrobial vs. cytotoxic effects)?
- Methodological Answer :
- Dose-response analysis : Perform MTT assays across a concentration gradient (0.1–100 µM) to differentiate between therapeutic and cytotoxic ranges .
- Mechanistic studies : Use RNA-seq to identify differentially expressed genes in treated cells, focusing on apoptosis vs. antimicrobial pathways .
Q. What advanced separation techniques improve purity for structural analogs?
- Methodological Answer :
- HPLC : Use a chiral column (e.g., Chiralpak IA) with isopropanol/hexane mobile phase to resolve enantiomers .
- Membrane filtration : Employ tangential flow filtration (TFF) for large-scale purification, optimizing pore size (10 kDa) to retain impurities .
Q. How can AI-driven experimental design optimize reaction conditions?
- Methodological Answer :
- DOE (Design of Experiments) : Use platforms like COMSOL Multiphysics to model variables (temperature, solvent ratio, catalyst loading) and predict optimal yields .
- Automation : Implement robotic liquid handlers for high-throughput screening of reaction parameters (e.g., 96-well plate format) .
Key Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
